

3-Ethynylaniline solubility in organic solvents

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Compound of Interest		
Compound Name:	3-Ethynylaniline	
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An In-depth Technical Guide on the Solubility of **3-Ethynylaniline** in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethynylaniline, also known as 3-aminophenylacetylene, is a versatile bifunctional molecule featuring a reactive terminal alkyne and a nucleophilic amino group.[1] This unique structure makes it a valuable building block in medicinal chemistry, materials science, and organic synthesis, particularly in click chemistry applications and as a precursor for complex molecular architectures.[1][2] A thorough understanding of its solubility in various organic solvents is paramount for its effective use in reaction design, purification processes, and formulation development.

This technical guide provides a comprehensive overview of the solubility profile of **3-ethynylaniline**. Due to the limited availability of quantitative solubility data in public literature, this document focuses on summarizing the existing qualitative data and presents a detailed experimental protocol for the precise quantitative determination of its solubility.

Physicochemical Properties

The solubility of a compound is fundamentally governed by its physicochemical properties. The structure of **3-ethynylaniline**, containing both a polar amino group and a largely nonpolar phenylacetylene moiety, gives it a moderate overall polarity and dictates its interactions with different solvents.



Property	Value	Reference
Molecular Formula	C ₈ H ₇ N	[1][2]
Molecular Weight	117.15 g/mol	[1][2]
Appearance	Clear, colorless to light yellow or brown liquid	[1][2]
Melting Point	27 °C	[1][3]
Boiling Point	92 - 93 °C at 2 mmHg	[1][3]
Density	1.04 g/cm ³	[3]
Predicted LogP	1.831	[1][2]

Solubility Profile of 3-Ethynylaniline

Current literature primarily provides qualitative assessments of **3-ethynylaniline**'s solubility. The following table summarizes the available information based on the "like dissolves like" principle, which is consistent with its amphiphilic nature.[1]

Solvent	Classification	Qualitative Solubility	Reference
Water	Protic	Insoluble	[1][2][4]
Acetonitrile	Polar Aprotic	Slightly Soluble	[1][2][3][5]
Chloroform	Nonpolar	Slightly Soluble	[1][2][3][5]
Dimethyl Sulfoxide (DMSO)	Polar Aprotic	Slightly Soluble	[1][2][3][5]
Ethyl Acetate	Polar Aprotic	Slightly Soluble	[1][2]

Its insolubility in water is attributed to the dominant nonpolar character of the molecule.[1] The slight solubility in polar aprotic solvents like acetonitrile, DMSO, and ethyl acetate is due to dipole-dipole interactions and potential weak hydrogen bonding.



Experimental Protocol for Quantitative Solubility Determination

For applications requiring precise solubility values, the gravimetric shake-flask method is a reliable technique for determining thermodynamic equilibrium solubility.[6] The following protocol is a generalized procedure that can be adapted for **3-ethynylaniline**.

Materials and Equipment

- 3-Ethynylaniline (solid, high purity)
- Selected organic solvents (analytical grade)
- Analytical balance (± 0.0001 g)
- Thermostatically controlled shaker or incubator
- Glass vials with screw caps
- Volumetric pipettes and flasks
- Syringes and syringe filters (e.g., 0.22 μm PTFE)
- Drying oven or vacuum oven
- Desiccator

Methodology

Step 1: Preparation of Saturated Solutions

- Add an excess amount of solid 3-ethynylaniline to several pre-weighed glass vials. The
 presence of undissolved solid is essential to ensure saturation.[1]
- Using a volumetric pipette, add a precise volume (e.g., 5.00 mL) of the desired organic solvent to each vial.
- Securely seal the vials to prevent solvent evaporation.[1]



Step 2: Equilibration

- Place the vials in a thermostatically controlled shaker set to the desired experimental temperature (e.g., 25 °C).
- Agitate the vials for a sufficient duration (typically 24-48 hours) to ensure the system reaches thermodynamic equilibrium.[1][6] Preliminary tests may be needed to determine the optimal equilibration time.

Step 3: Phase Separation and Sampling

- After equilibration, cease agitation and allow the vials to stand undisturbed for several hours to permit the excess solid to settle.
- Carefully withdraw a clear aliquot of the supernatant using a syringe.
- Immediately pass the aliquot through a syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved microparticles.[6]

Step 4: Solvent Evaporation

- Weigh the vial containing the filtered saturated solution to determine the mass of the solution.
- Carefully evaporate the solvent from the vial. This can be done in a fume hood, but a drying
 oven or vacuum oven at a controlled temperature below the boiling point of 3-ethynylaniline
 is recommended to expedite the process and prevent sample degradation.[1]
- Once the solvent is completely removed, place the vial in a desiccator to cool to room temperature.

Step 5: Quantification and Calculation

- Weigh the vial containing the dried **3-ethynylaniline** residue.
- Calculate the mass of the dissolved solute by subtracting the weight of the empty vial.

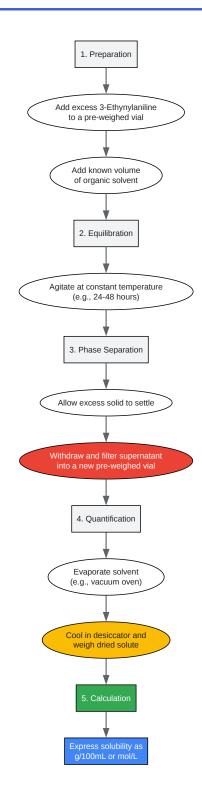


- Calculate the mass of the solvent by subtracting the mass of the solute from the total mass of the solution.
- Express the solubility in desired units, such as grams per 100 mL (g/100 mL) or moles per liter (mol/L).

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the key steps in the gravimetric method for determining the solubility of **3-ethynylaniline**.





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Caption: Workflow for gravimetric solubility determination.



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